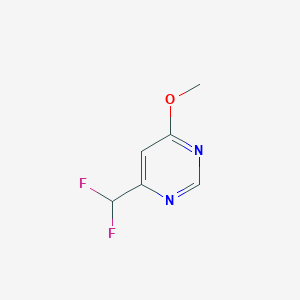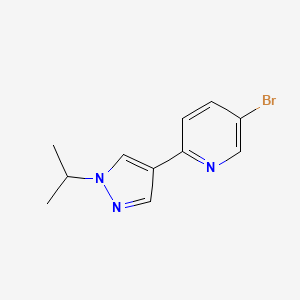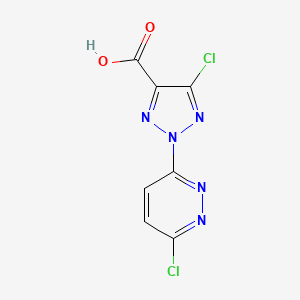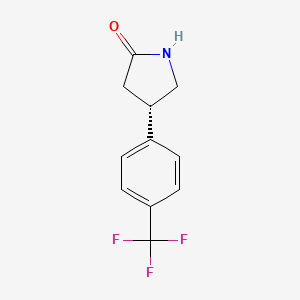
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and a trifluoromethyl-substituted benzene derivative.
Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The racemic mixture of both enantiomers.
4-(4-Methylphenyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
(4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m1/s1 |
InChI Key |
PDTLMKLERGEENQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)

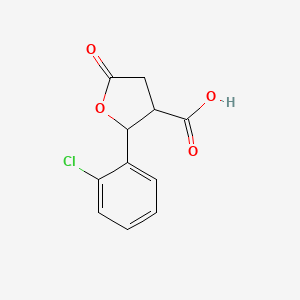
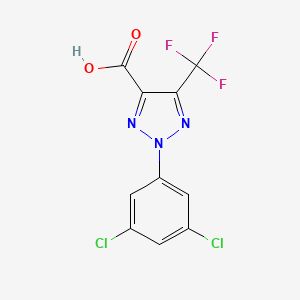
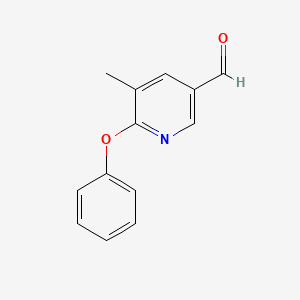
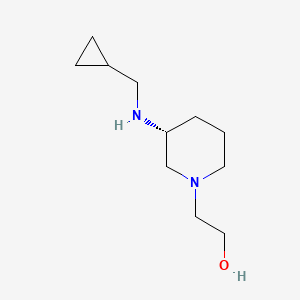
![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)


